Ethyl 4-hydroxy-2-naphthoate
Overview
Description
Ethyl 4-hydroxy-2-naphthoate is a chemical compound with the molecular formula C13H12O3 . It has a molecular weight of 216.23 g/mol . The IUPAC name for this compound is ethyl 4-hydroxynaphthalene-2-carboxylate .
Synthesis Analysis
While specific synthesis methods for Ethyl 4-hydroxy-2-naphthoate were not found, a related compound, 2-methoxy-1,4-naphthoquinone (MNQ), is synthesized in Impatiens balsamina L. through the shikimate and 1,4-dihydroxy-2-naphthoate (DHNA) pathways .
Molecular Structure Analysis
The InChI string for Ethyl 4-hydroxy-2-naphthoate is InChI=1S/C13H12O3/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-8,14H,2H2,1H3
. The Canonical SMILES is CCOC(=O)C1=CC2=CC=CC=C2C(=C1)O
.
Physical And Chemical Properties Analysis
Ethyl 4-hydroxy-2-naphthoate has a molecular weight of 216.23 g/mol . It has a XLogP3 value of 2.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 216.078644241 g/mol . The topological polar surface area is 46.5 Ų .
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-hydroxy-2-naphthoate serves as a critical intermediate in the synthesis of functionalized naphthalenes. An efficient method for synthesizing naphthalenes with various substituents at the 4-position and an ethoxycarbonyl group at the 2-position has been developed. This method utilizes selective Pt-catalyzed 6-endo intramolecular hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates, highlighting the compound's role in complex organic synthesis processes (Kang, Kim, Oh, & Lee, 2012).
Polymerization Catalysts
Ethyl 4-hydroxy-2-naphthoate derivatives have been explored in the context of polymerization catalysts. For instance, research into Ni(II) complexes derived from bulky anilinotropone ligands, which include ethyl 4-hydroxy-2-naphthoate-related structures, has contributed to the understanding of ethylene polymerizations. These complexes produce branched polyethylenes, indicating the potential of ethyl 4-hydroxy-2-naphthoate derivatives in catalyzing significant polymerization reactions, impacting material science and engineering (Jenkins & Brookhart, 2004).
Pharmaceutical Intermediates
The synthesis of ethyl 4-hydroxy-2-naphthoate is integral to the production of pharmaceutical intermediates, such as the synthesis of d-Naproxen's intermediate, showcasing the compound's importance in medicinal chemistry. This involves multiple steps, including the reaction of ethyl pyruvate and 2-methoxynaphthalene, followed by hydrolysis and dehydration to yield key intermediates for pharmaceuticals (Lu, 2000).
Crystal and Molecular Structure Studies
Ethyl 4-hydroxy-2-naphthoate derivatives have been the subject of crystal and molecular structure studies, such as those involving ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate. These studies provide insights into the structural characteristics of these compounds, contributing to the broader understanding of molecular interactions and stability in chemical and pharmaceutical research (Kaur et al., 2012).
Future Directions
properties
IUPAC Name |
ethyl 4-hydroxynaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-8,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCMRBCASLXWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517571 | |
Record name | Ethyl 4-hydroxynaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-naphthoate | |
CAS RN |
91307-39-0 | |
Record name | Ethyl 4-hydroxynaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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